molecular formula C8H6BrClN2 B13929109 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine

8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine

Cat. No.: B13929109
M. Wt: 245.50 g/mol
InChI Key: SUHSNTCYFKEKPA-UHFFFAOYSA-N
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Description

8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and chloromethyl groups in its structure makes it a versatile intermediate for various chemical reactions and functionalizations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require controlled temperatures and the presence of a suitable solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    Imidazo[1,2-A]pyridine: The parent compound without the bromine and chloromethyl groups.

    8-Bromo-imidazo[1,2-A]pyridine-3-carboxylic acid: A derivative with a carboxylic acid group.

    2-Ethyl-6-chloro imidazo[1,2-A]pyridine: A similar compound with ethyl and chloro substituents.

Uniqueness: 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and functionalization options.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

8-bromo-5-(chloromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrClN2/c9-7-2-1-6(5-10)12-4-3-11-8(7)12/h1-4H,5H2

InChI Key

SUHSNTCYFKEKPA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)Br)CCl

Origin of Product

United States

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